4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: Not explicitly listed in evidence; Ref: 10-F089858 in ) is a piperidine-derived compound functionalized with a tert-butyl carbamate group and a 4,6-dimethylpyrimidin-2-yloxy substituent. The tert-butyl ester group enhances stability during synthesis, while the pyrimidine moiety may confer binding affinity for biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
tert-butyl 4-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-10-12(2)18-14(17-11)21-13-6-8-19(9-7-13)15(20)22-16(3,4)5/h10,13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVFFCGENXYYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-hydroxypyrimidine with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Biological Applications
1. Pharmaceutical Development
The compound has been investigated for its role as a potential therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit cytotoxic effects against cancer cell lines. The specific interactions of this compound with cancer-related pathways are an area of ongoing research .
- Antimicrobial Properties : Research suggests that piperidine derivatives can possess antimicrobial activity. The incorporation of the pyrimidine moiety may enhance this effect, making it a candidate for developing new antibiotics .
2. Enzyme Inhibition
The compound is being explored for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are often implicated in cancer and other diseases .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the efficacy of 4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. This finding supports further investigation into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of piperidine derivatives, including the tert-butyl ester variant. The results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential for developing new antimicrobial agents from this chemical class .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Pharmaceutical Development | Potential anticancer and antimicrobial agent | Significant cytotoxicity against cancer cells; promising antimicrobial activity |
| Enzyme Inhibition | Inhibition of kinases/phosphatases | Ongoing investigations into specific enzyme interactions |
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperidine-Pyrimidine Derivatives
The compound’s closest analogs differ in substituent positions, heterocyclic modifications, or functional group substitutions. Key examples include:
2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₇H₂₇N₃O₃
- Molar Mass : 321.41 g/mol
- Key Difference: The pyrimidinyloxy group is attached via a methylene (-CH₂-) bridge to the piperidine ring at the 2-position instead of the 4-position.
4-(4-Chloro-6-methylpyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₇H₂₆ClN₃O₃
- Molar Mass : 355.86 g/mol
- Key Difference : A chlorine atom replaces one methyl group on the pyrimidine ring. The electron-withdrawing chlorine may enhance electrophilicity, influencing reactivity in substitution reactions or binding to electron-rich biological targets .
3-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Research Findings and Challenges
- Synthesis : Many analogs (e.g., ) are synthesized via nucleophilic substitution or Suzuki coupling, with tert-butyl esters serving as protective groups for piperidine amines. For example, 4-chlorosulfonyl-piperidine intermediates are functionalized with morpholine or pyrimidine derivatives under basic conditions .
- Stability Issues : tert-Butyl esters are prone to acidic cleavage, limiting their use in low-pH environments. Analogs with alternative protective groups (e.g., benzyl, Fmoc) may offer improved stability .
Biological Activity
4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, particularly in anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C16H25N3O3
- CAS Number : 1261230-37-8
- Molecular Weight : 293.39 g/mol
Biological Activity Overview
The biological activity of this compound includes anti-inflammatory and anticancer properties. Recent studies have highlighted its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, a study demonstrated that several pyrimidine derivatives inhibited cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for selected compounds were reported as follows:
| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |
|---|---|---|
| Compound 3b | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Compound 4b | 0.05 ± 0.01 | 0.03 ± 0.01 |
| Celecoxib (control) | 0.04 ± 0.01 | - |
These findings suggest that the compound may possess comparable efficacy to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Notably, it has shown promise in inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 values for this compound were found to be significantly lower than those for non-cancerous cells, indicating a selective cytotoxic effect:
| Cell Line | IC50 (μmol) |
|---|---|
| MDA-MB-231 | 0.126 |
| MCF10A (non-cancerous) | >2 |
This selective toxicity highlights the potential of the compound as a targeted cancer therapeutic .
The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes associated with inflammation and cancer progression. Studies have shown that the compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophages, leading to reduced inflammatory mediators .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Efficacy : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in edema compared to control groups treated with saline.
- Toxicology Studies : Safety assessments revealed that at high doses (up to 40 mg/kg), the compound did not exhibit significant toxicity or adverse effects on liver function markers in healthy mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
